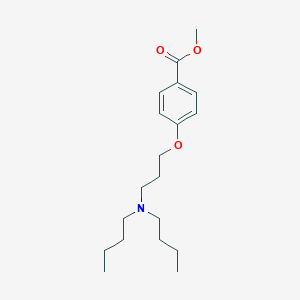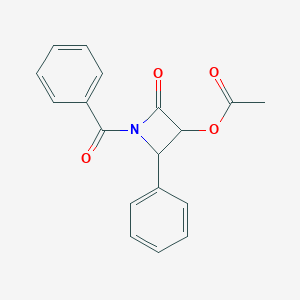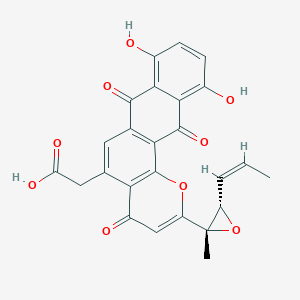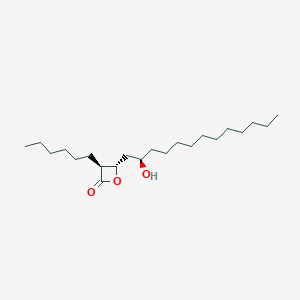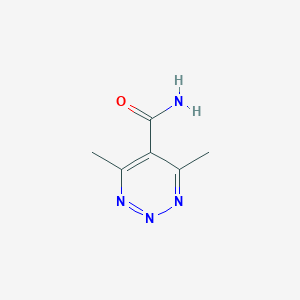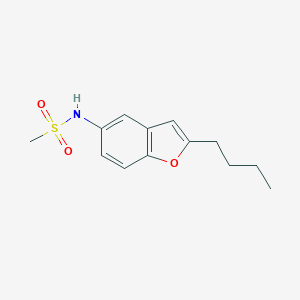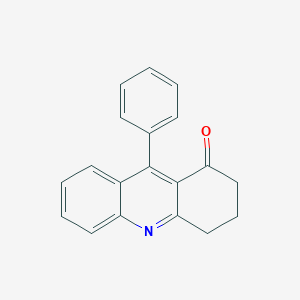
3,4-Dihydro-9-phenyl-1(2H)-acridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-9-phenyl-1(2H)-acridinone is a derivative of acridinone, a tricyclic compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by a tricyclic ring system that includes a phenyl group at the 9th position and exhibits interesting chemical and physical properties that make it suitable for further functionalization and application in different fields.
Synthesis Analysis
The synthesis of acridinone derivatives, including 3,4-Dihydro-9-phenyl-1(2H)-acridinone, involves multiple steps that can include selective etherification, cyclodehydration, and Claisen rearrangement, as demonstrated in the synthesis of related compounds . For instance, selective etherification of the hydroxy group has been used to produce various ethers, which can then undergo further reactions to yield complex structures like furacridone . Additionally, halogenation reactions have been employed to introduce halogen atoms into the acridinone structure, providing a pathway to synthesize regiospecific derivatives such as acronycine .
Molecular Structure Analysis
The molecular structure of acridinone derivatives has been confirmed through techniques like X-ray diffraction. For example, the acridinone derivative 3,4-dihydro-3,3-dimethyl-1(2H)-acridinone has been shown to crystallize in a specific space group, with the acridinone tricyclic ring being virtually planar except at the gem-dimethyl position . This information is crucial for understanding the three-dimensional conformation of the molecule, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Acridinone derivatives undergo various chemical reactions that modify their structure and properties. Halogenation reactions, for instance, have been used to introduce iodine, bromine, and chlorine atoms into the acridinone ring system, leading to the formation of halogenated derivatives with potential biological activity . The reactivity of these halogenated compounds with other reagents can lead to the formation of even more complex structures, such as those containing furo[2,3-α]acridin rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of acridinone derivatives are influenced by their molecular structure. The presence of substituents like methyl groups and halogen atoms can affect the compound's melting point, solubility, and stability. X-ray crystallography has revealed that different acridinone derivatives can adopt various conformations, such as half-chair or boat conformations, which can have implications for their chemical behavior and interactions with other molecules .
Applications De Recherche Scientifique
Anticancer Potentials
Cinnamic acid derivatives, closely related to the structure of 3,4-Dihydro-9-phenyl-1(2H)-acridinone, have been extensively studied for their anticancer potentials. These compounds, through their phenolic analogues, offer multiple reactive sites that facilitate the synthesis of various antitumor agents. Recent research highlights the underutilization of cinnamic acid derivatives despite their rich medicinal tradition and the significant attention towards their antitumor efficacy in the last two decades. The review provides a comprehensive compilation of the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, demonstrating their potential in medicinal applications (De, Baltas, & Bedos-Belval, 2011).
DNA Intercalation and Therapeutic Applications
Acridine derivatives, including 3,4-Dihydro-9-phenyl-1(2H)-acridinone, have been explored for their potential therapeutic applications in treating diseases such as cancer, Alzheimer's, and various infections. Their mode of action primarily involves DNA intercalation, affecting biological processes linked to DNA and its related enzymes. This review covers developments in acridine derivatives with enhanced therapeutic potency and selectivity, focusing on newly patented acridine derivatives from 2009 to 2013. The exploration of azaacridine or other heteroatom-substituted acridine derivatives and their synthesis methods aim to broaden the application scope of acridine derivatives in cancer chemotherapy and beyond (Zhang, Li, Li, Gao, & Jiang, 2014).
Photodynamic Therapy and Hypoxia-selective Drugs
The acridine scaffold, including 3,4-Dihydro-9-phenyl-1(2H)-acridinone, is important in antitumor drug design due to its DNA affinity and intercalative properties. Research focused on cancer/tumor-targeted therapies highlights the promise of acridine/acridone derivatives in specific treatments. Photodynamic therapy and hypoxia-selective drugs are particularly interesting due to their focused action on tumor cells. This review outlines the most promising therapeutic developments in the field, underscoring the significance of the acridine/acridone derivatives in modern medicinal research (Belmont & Dorange, 2008).
Propriétés
IUPAC Name |
9-phenyl-3,4-dihydro-2H-acridin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c21-17-12-6-11-16-19(17)18(13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-16/h1-5,7-10H,6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXZEDOYZLGGOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429288 |
Source


|
| Record name | T5728418 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-9-phenyl-1(2H)-acridinone | |
CAS RN |
17401-27-3 |
Source


|
| Record name | T5728418 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


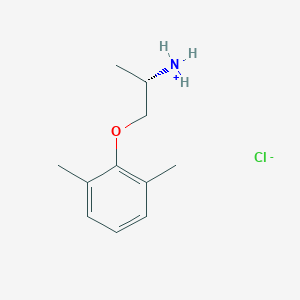
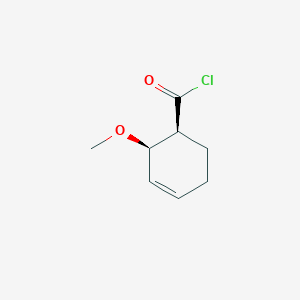
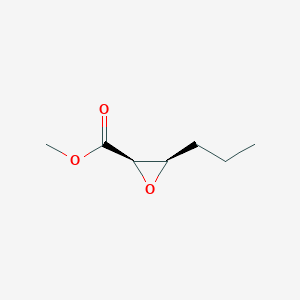
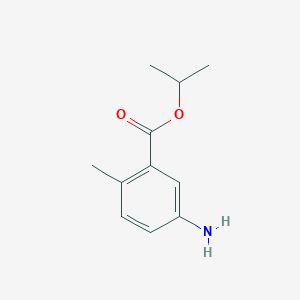
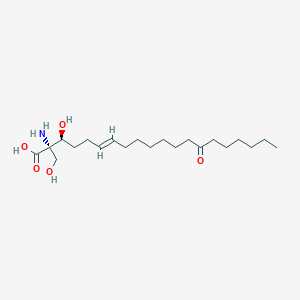
![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)
![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)
